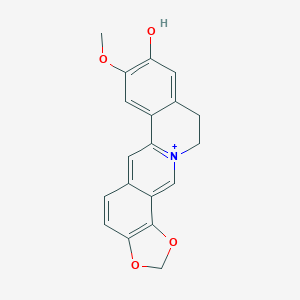
groenlandicine
Overview
Description
Groenlandicine is a protoberberine alkaloid isolated from the rhizomes of Coptis chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential therapeutic properties, including moderate inhibitory effects on human recombinant aldose reductase and selective induction of topoisomerase I-mediated DNA cleavage .
Scientific Research Applications
Groenlandicine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease due to its inhibitory activity on cholinesterases and beta-amyloid formation
Safety and Hazards
Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling this compound .
Mechanism of Action
Groenlandicine exerts its effects primarily through the inhibition of enzymes such as aldose reductase and topoisomerase I. The compound selectively induces topoisomerase I-mediated DNA cleavage, which can lead to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its potential anti-cancer and anti-Alzheimer’s disease activities .
Biochemical Analysis
Biochemical Properties
Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that this compound may play a role in DNA replication and cell division .
Cellular Effects
This compound has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, this compound can influence gene expression and potentially inhibit or activate certain enzymes .
Metabolic Pathways
Given its interaction with topoisomerase I and aldose reductase, it’s likely that this compound is involved in pathways related to DNA replication and glucose metabolism .
Transport and Distribution
Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .
Subcellular Localization
Given its interactions with topoisomerase I, it’s likely that this compound localizes to the nucleus where it can interact with this enzyme and influence DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Groenlandicine can be synthesized through various chemical reactions involving the precursor compounds found in Coptis chinensis. The synthetic route typically involves the extraction of the rhizomes followed by purification processes to isolate the alkaloid. The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to facilitate the extraction and purification .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Coptis chinensis rhizomes. The process includes:
- Harvesting and drying the rhizomes.
- Grinding the dried rhizomes into a fine powder.
- Using solvents like methanol or ethanol for extraction.
- Purifying the extract through chromatography techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Groenlandicine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Comparison with Similar Compounds
Groenlandicine is unique among protoberberine alkaloids due to its specific inhibitory effects and selective enzyme interactions. Similar compounds include:
Berberine: Another protoberberine alkaloid with broad-spectrum antimicrobial and anti-inflammatory properties.
Palmatine: Known for its anti-inflammatory and anti-microbial activities.
Coptisine: Exhibits similar enzyme inhibitory effects but with different potency and selectivity .
This compound stands out due to its moderate inhibitory effect on aldose reductase and its selective induction of topoisomerase I-mediated DNA cleavage, making it a promising candidate for further research and therapeutic development .
properties
IUPAC Name |
16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOBGCIEGZHJH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191983 | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38691-95-1 | |
| Record name | Groenlandicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocheilanthifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




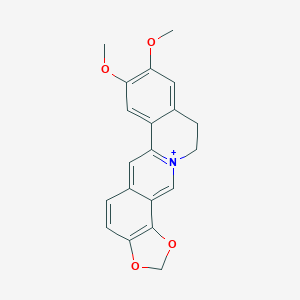
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
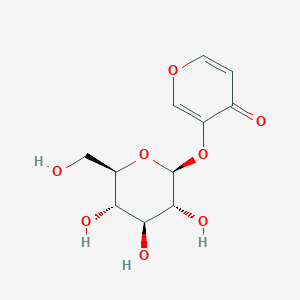
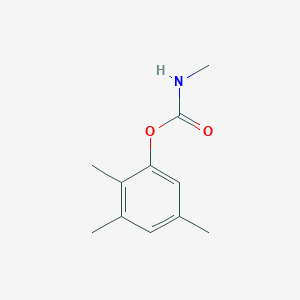

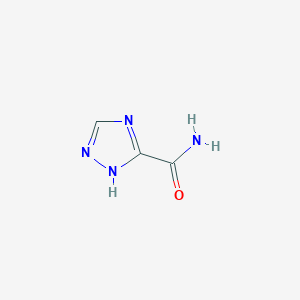


![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)

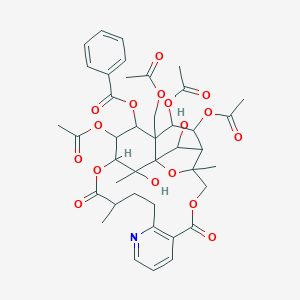
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
